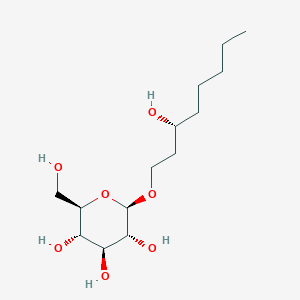

beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl

Description

β-D-Glucopyranoside, (3R)-3-hydroxyoctyl, is a glycoside comprising a β-D-glucopyranose moiety linked via a glycosidic bond to an (3R)-3-hydroxyoctyl aglycone. The (3R) stereochemistry of the hydroxyl group on the octyl chain distinguishes it from other alkyl glucopyranosides. For instance, octyl β-D-glucopyranoside is a well-studied non-ionic detergent , while (3E)-7-hydroxy-3,7-dimethyl-3-octen-1-yl derivatives demonstrate antifungal activity via cytochrome P450 inhibition .

Properties

CAS No. |

120727-21-1 |

|---|---|

Molecular Formula |

C14H28O7 |

Molecular Weight |

308.37 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(3R)-3-hydroxyoctoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C14H28O7/c1-2-3-4-5-9(16)6-7-20-14-13(19)12(18)11(17)10(8-15)21-14/h9-19H,2-8H2,1H3/t9-,10-,11-,12+,13-,14-/m1/s1 |

InChI Key |

PDTNYXYWXDHHEM-YOVYLDAJSA-N |

Isomeric SMILES |

CCCCC[C@H](CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

CCCCCC(CCOC1C(C(C(C(O1)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Zinc Oxide-Catalyzed Glycosylation

The most scalable method involves a two-step process:

- Glycosylation : 2,3,4,6-Tetra-acetyl bromo-glucose reacts with octanol in the presence of zinc oxide, forming 1-octyl-2,3,4,6-tetra-acetyl-β-D-glucopyranoside.

- Deacetylation : Sodium methoxide-mediated removal of acetyl groups yields octyl-β-D-glucopyranoside.

Reaction Conditions

- Solvents: Ethyl acetate, toluene, or dichloromethane.

- Catalyst: ZnO (10–20 wt% relative to bromo-glucose).

- Temperature: 40–110°C (reflux).

- Yield: 55–65%.

Advantages

Silver Triflate-Promoted Glycosylation

Alternative methods use silver-based catalysts for stereoselective β-glycosidic bond formation. For example, glycosyl bromides react with alcohols in the presence of AgOTf, though this approach is less economically viable due to silver’s cost.

Enzymatic Synthesis Using β-Glucosidases

Whole-Cell Biocatalysis with Pichia etchellsii

Pichia etchellsii β-glucosidase catalyzes transglycosylation between pNPG and octanol:

Almond β-Glucosidase-Mediated Synthesis

Almond-derived enzymes achieve similar efficiency under mild conditions (50°C, pH 5.0), emphasizing greener chemistry.

Comparative Analysis of Methods

Critical Considerations in Process Design

Protecting Group Strategies

Solvent Systems

- Polar aprotic solvents (ethyl acetate, toluene) enhance reaction rates but pose environmental concerns.

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: The reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of aldehydes or ketones, while reduction can revert these products back to alcohols.

Scientific Research Applications

Biochemical Research

- Glycosylation Studies : Beta-D-Glucopyranosides are often used to study glycosylation processes. They can enhance the solubility and stability of drugs, thereby improving their bioavailability .

- Enzyme Substrates : The compound serves as a substrate for various glycosyltransferases, aiding in the understanding of enzyme mechanisms and specificity.

Pharmacological Applications

- Drug Delivery Systems : The hydrophilic nature of beta-D-Glucopyranosides allows them to be utilized in drug formulation, enhancing the delivery of hydrophobic drugs .

- Anticancer Research : Studies have shown that beta-D-Glucopyranoside derivatives can exhibit cytotoxic effects on cancer cells, making them potential candidates for anticancer therapies .

Nutraceuticals

- Functional Foods : Compounds like beta-D-Glucopyranoside are explored for their health benefits, including anti-inflammatory and antioxidant properties. They are being investigated for incorporation into functional foods aimed at promoting health .

Data Tables

Case Studies

-

Glycosylation Enhancement :

In a study investigating the glycosylation of flavonoids with beta-D-Glucopyranoside, researchers found that modified compounds exhibited significantly enhanced water solubility and stability compared to their non-glycosylated counterparts. This finding supports the use of glycosides in drug formulation strategies aimed at improving therapeutic efficacy. -

Anticancer Activity :

A recent investigation into the cytotoxic effects of beta-D-Glucopyranoside derivatives on breast cancer cell lines revealed that certain modifications increased apoptosis rates significantly compared to control groups. This suggests a potential pathway for developing new anticancer agents based on glycoside structures. -

Functional Food Development :

A clinical trial evaluated the health benefits of a functional food product enriched with beta-D-Glucopyranoside. Participants who consumed this product showed marked improvements in biomarkers associated with inflammation and oxidative stress, indicating its potential as a health-promoting ingredient.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl involves its interaction with specific molecular targets and pathways. For instance, it can bind to artificial receptors, forming stable complexes through noncovalent interactions . These interactions are crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of β-D-glucopyranoside derivatives based on aglycone structure, substituents, and biological activity:

Physicochemical Properties

- Solubility: Octyl β-D-glucopyranoside exhibits amphiphilic properties due to its linear alkyl chain, forming micelles in aqueous solutions (critical micelle concentration ~20–25 mM) . The (3E)-7-hydroxy-3,7-dimethyl derivative’s branched, unsaturated aglycone and additional 6-O-mannopyranosyl group enhance hydrophilicity, likely improving solubility in polar solvents .

- Stereochemical Impact: The (3R) configuration in the target compound may influence hydrogen-bonding interactions, as seen in (3R,3′R)-carotenoid derivatives (), where stereochemistry affects membrane integration.

Research Findings and Implications

- Structure-Activity Relationships (SAR): The presence of a hydroxyl group at the (3R) position in alkyl glucopyranosides may enhance target specificity, as observed in carotenoid glucosides (). Glycosylation at the 6-O position (e.g., with mannopyranosyl) can modulate bioactivity by altering molecular recognition, as seen in antifungal compounds .

- Potential Applications: (3R)-3-hydroxyoctyl β-D-glucopyranoside could serve as a chiral surfactant or drug carrier, leveraging its stereospecific hydroxyl group for targeted interactions.

Biological Activity

Beta-D-Glucopyranoside, specifically the compound (3R)-3-hydroxyoctyl, is a glucoside that exhibits various biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Beta-D-Glucopyranosides are glycosides where a glucose molecule is linked to another functional group. The (3R)-3-hydroxyoctyl moiety contributes to its unique biological activities. The structural formula can be represented as follows:

Mechanisms of Biological Activity

The biological activity of beta-D-glucopyranosides is primarily attributed to their interaction with various biological receptors and pathways:

- Binding Affinity : Studies indicate that beta-D-glucopyranosides can have varying binding affinities to specific receptors. For example, certain mono-beta-D-glucopyranosides have been shown to bind effectively to the intestinal 1,25-dihydroxycholecalciferol receptor, influencing calcium metabolism in avian species .

- Antioxidant Properties : Compounds in this category often exhibit antioxidant activities that can protect cells from oxidative stress. This property is essential for potential therapeutic applications in neurodegenerative diseases .

- Anti-inflammatory Effects : Beta-D-glucopyranosides may modulate inflammatory pathways, which is crucial in managing chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A notable case study involved the administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a related compound, in patients with Alzheimer's disease. The study reported that elevated blood ketone levels correlated with improved cognitive performance and reduced amyloid-beta deposition in mouse models of Alzheimer's . While not directly studying beta-D-glucopyranoside, the findings suggest a potential pathway through which similar glucosides could exert neuroprotective effects.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of beta-D-glucopyranosides. A study analyzing the absorption rates showed that these compounds are well-tolerated and effectively metabolized in the gastrointestinal tract, leading to systemic circulation . Furthermore, the unique hydroxyl group at the 3-position contributes to its enhanced solubility and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.